molecular formula C7H9BrO2 B1610542 Propargyl 2-bromoisobutyrate CAS No. 40630-86-2

Propargyl 2-bromoisobutyrate

Cat. No.: B1610542
CAS No.: 40630-86-2
M. Wt: 205.05 g/mol
InChI Key: XTILOBFYTKJHJZ-UHFFFAOYSA-N
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Description

Propargyl 2-bromoisobutyrate is a useful research compound. Its molecular formula is C7H9BrO2 and its molecular weight is 205.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Propargyl 2-bromoisobutyrate is primarily used as an initiator in Atom Transfer Radical Polymerization (ATRP) processes . Its primary targets are monomers that are susceptible to radical polymerization. The role of this compound is to initiate the polymerization process by transferring its propargyl group to the monomer .

Mode of Action

The compound interacts with its targets through a process known as “click” chemistry . This is a type of chemical reaction that is characterized by its efficiency, selectivity, and versatility. In the context of ATRP, this compound transfers its propargyl group to the monomer, creating a radical that can then react with other monomers to form a polymer .

Biochemical Pathways

The key biochemical pathway involved in this process is the ATRP pathway . This pathway is characterized by the transfer of radicals from the initiator (in this case, this compound) to the monomer. The resulting radical monomer can then react with other monomers to form a polymer .

Pharmacokinetics

Its bioavailability in a reaction is high, as it readily reacts with suitable monomers to initiate the atrp process .

Result of Action

The result of this compound’s action is the formation of a polymer. The specific properties of the polymer (such as its length, branching, and composition) can be controlled by adjusting the conditions of the ATRP process .

Action Environment

The action of this compound is influenced by several environmental factors. These include the presence of other chemicals (such as catalysts or inhibitors), the temperature, and the pressure . These factors can influence the efficiency of the ATRP process and the properties of the resulting polymer .

Properties

IUPAC Name

prop-2-ynyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c1-4-5-10-6(9)7(2,3)8/h1H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTILOBFYTKJHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539272
Record name Prop-2-yn-1-yl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40630-86-2
Record name Prop-2-yn-1-yl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40630-86-2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Propargyl alcohol (12.8 mL, 0.218 mol) and 2-bromoisobutyric acid (36.4 g, 0.218 mol) were dissolved in methylene chloride (150 mL). The reaction mixture was cooled in an ice-water bath and a solution of dicyclohexyl carbodiimide (45.0 g, 0.22 mol) in methylene chloride (50 mL) was slowly added while stirring. A solution of 4-dimethylaminopyridine (1.5 g) in methylene chloride (50 mL) was then added over a period of 10 min. The mixture was stirred in the cooling bath for 1 h and then at room temperature for 24 h. The precipitated dicyclohexylurea was filtered and washed on the filter with methylene chloride (50 mL). The solvent was removed on a rotary evaporator and the product was distilled under vacuum. Yield: 33.0 g (0.161 mol, 74%). 1H NMR spectrum in CDCl3 (δ, ppm): 4.77 (d, 2H, CH2O), 2.51 (t, 1H, C≡CH), and 1.96 (s, 6H, (CH3)2C). IR spectrum (neat liquid, NaCl plates): 3296 cm−1 (ν≡C—H), 2131 cm−1 (νC≡C), and 1741 cm−1 (νC═O).
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Propargyl 2-bromoisobutyrate so unique in polymer synthesis?

A1: PBiB acts as an initiator in Atom Transfer Radical Polymerization (ATRP) [, , , , , , ] due to its bromine atom, allowing for controlled polymer chain growth. Simultaneously, its propargyl group provides a handle for further functionalization via highly efficient "click" chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [, , , , , ]. This dual functionality makes PBiB a powerful tool for creating well-defined polymers with complex architectures.

Q2: Can you elaborate on the role of PBiB as an initiator in ATRP?

A2: In ATRP, the bromine atom in PBiB participates in a reversible redox reaction with a copper catalyst. This generates a radical on the initiator, which can then initiate the polymerization of a suitable monomer. The reversible nature of this reaction allows for control over the polymerization process, resulting in polymers with predetermined molecular weights and narrow molecular weight distributions [, , , , , , ].

Q3: How does the choice of solvent influence the ATRP of HEMA using PBiB as an initiator?

A3: Studies have shown that the solvent composition significantly impacts the polymerization controllability when using PBiB as an initiator for the ATRP of 2-hydroxyethyl methacrylate (HEMA) []. A solvent mixture of methanol and 2-butanone was found to be optimal, with the ratio of these solvents influencing the polymerization kinetics, degree of polymerization, and dispersity of the resulting PHEMA polymer.

Q4: Are there any limitations to using PBiB in ATRP?

A4: While PBiB is a versatile initiator, its propargyl group can sometimes interfere with the ATRP process, particularly when polymerizing monomers like propargyl methacrylate (PgMA) []. This can lead to uncontrolled polymerization, high polydispersities, and even cross-linking. In such cases, using alternative monomers or modifying reaction conditions might be necessary to achieve better control.

Q5: How does the "click" chemistry aspect of PBiB contribute to material design?

A5: The propargyl group in PBiB enables the attachment of various molecules or polymers via highly efficient CuAAC reactions [, , , , , ]. This "click" chemistry approach allows researchers to precisely modify the properties of materials. For instance, hydrophilic polymers like polyethylene glycol (PEG) can be conjugated to PBiB-initiated polymers to enhance their water solubility [].

Q6: Can you provide an example of PBiB's application in synthesizing complex polymer architectures?

A6: PBiB has been successfully employed to synthesize macrocyclic molecular brushes with amphiphilic block copolymers as side chains []. This involved using PBiB to initiate the ATRP of HEMA, followed by end-group modifications and cyclization via click chemistry. Further ATRP and coupling reactions allowed for the attachment of amphiphilic block copolymers, demonstrating the versatility of PBiB in creating complex macromolecular structures.

Q7: Are there alternative initiators to PBiB for similar applications?

A7: Yes, other initiators with both ATRP initiating groups and "clickable" moieties exist. For instance, 3-(trimethylsilyl)this compound (TMSPBiB) has been used as an alternative to PBiB in some cases, offering potentially improved control over polymerization [, ]. The choice of initiator ultimately depends on the specific requirements of the polymerization and desired material properties.

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